Tetraphosphorus pentasulfide
CAS No.: 12137-70-1
Cat. No.: VC18412724
Molecular Formula: P4S5
Molecular Weight: 284.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 12137-70-1 |
|---|---|
| Molecular Formula | P4S5 |
| Molecular Weight | 284.2 g/mol |
| IUPAC Name | 2,4,6,8,9-pentathia-1,3,5,7-tetraphosphatricyclo[3.3.1.03,7]nonane |
| Standard InChI | InChI=1S/P4S5/c5-1-2-7-3(5)9-4(6-1)8-2 |
| Standard InChI Key | LOZDOQJARMKMFN-UHFFFAOYSA-N |
| Canonical SMILES | P12P3SP(S1)SP(S2)S3 |
Introduction
Chemical Identification and Nomenclature
Key Identifiers:
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Molecular Formula: P₄S₅
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Appearance: Crystalline solid with color variations from yellow to greenish-gray, depending on purity .
Synthesis and Isolation
P₄S₅ is typically synthesized through controlled halogenation reactions. A seminal method involves treating tetraphosphorus trisulfide (P₄S₃) with bromine in carbon disulfide, yielding P₄S₅ alongside byproducts . This reaction parallels the formation of tetraphosphorus pentaselenide (P₄Se₅), underscoring the generality of the approach for synthesizing intermediate chalcogenides:
The exothermic reaction requires precise temperature control to avoid over-halogenation. Post-synthesis, P₄S₅ is isolated via fractional crystallization or solvent extraction, though these methods often yield impurities requiring further purification .
Crystallographic and Molecular Structure
X-ray diffraction studies reveal that P₄S₅ adopts a triclinic crystal system with space group P1 . The molecular structure consists of a P₄ tetrahedron capped by five sulfur atoms, forming a cage-like architecture. Key structural parameters include:
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Dimensions | a = 6.82 Å, b = 7.15 Å, c = 9.24 Å |
| Bond Angles | ∠P-S-P: 98°–112° |
This configuration contrasts with P₄S₁₀, which features a more symmetric adamantane-like structure with ten sulfur atoms bridging phosphorus centers . The reduced symmetry in P₄S₅ contributes to its higher reactivity in thionation reactions.
Physicochemical Properties
Thermal Stability
P₄S₅ decomposes above 200°C, releasing sulfur vapors and forming lower sulfides (e.g., P₄S₃). Its melting point remains undocumented in primary literature, though analog compounds suggest a range of 150–180°C .
Solubility and Reactivity
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Solubility: Moderately soluble in nonpolar solvents like carbon disulfide (CS₂) but reacts vigorously with water:
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Oxidation: Reacts exothermically with strong oxidizers (e.g., HNO₃), producing SO₂ and phosphorus oxides .
Spectroscopic Data
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IR Spectroscopy: Characteristic P-S stretching vibrations at 450–550 cm⁻¹ .
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³¹P NMR: Resonances between +50 ppm to −20 ppm, indicative of inequivalent phosphorus environments .
Applications and Industrial Relevance
While P₄S₅ lacks the broad industrial utilization of P₄S₁₀, it serves niche roles:
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Organic Synthesis: Mediates thionation of carbonyl groups to thioketones, albeit less efficiently than P₄S₁₀ .
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Materials Science: Precursor for phosphorus-rich semiconductors and optoelectronic materials .
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Catalysis: Participates in Lewis acid-catalyzed reactions due to electron-deficient phosphorus sites .
Purification Techniques
Industrial-scale purification of P₄S₅ remains challenging. Laboratory methods adapt protocols for P₄S₁₀, such as solvent washing with toluene or hexane to remove acidic impurities . For high-purity samples, vacuum sublimation at 100–120°C is employed, though yield losses are significant .
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